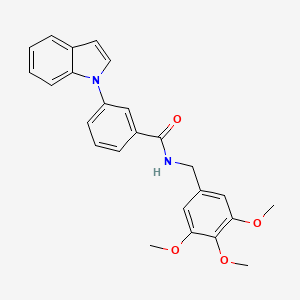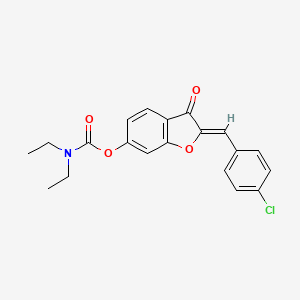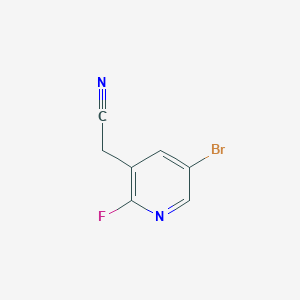![molecular formula C10H11NO3 B2784118 Methyl 2-[hydroxy(pyridin-3-yl)methyl]prop-2-enoate CAS No. 87102-11-2](/img/structure/B2784118.png)
Methyl 2-[hydroxy(pyridin-3-yl)methyl]prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[hydroxy(pyridin-3-yl)methyl]prop-2-enoate: is an organic compound with the molecular formula C10H11NO3 It is a derivative of pyridine and is characterized by the presence of a hydroxy group and a methyl ester group attached to a prop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[hydroxy(pyridin-3-yl)methyl]prop-2-enoate typically involves the reaction of pyridine derivatives with appropriate reagents. One common method involves the reaction of 3-hydroxypyridine with methyl acrylate under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the ester bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[hydroxy(pyridin-3-yl)methyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Methyl 2-[hydroxy(pyridin-3-yl)methyl]prop-2-enoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound can be used to study the interactions of pyridine derivatives with biological macromolecules. It may also serve as a ligand in the development of new drugs or as a probe in biochemical assays .
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it useful in the manufacture of various products .
Mechanism of Action
The mechanism of action of Methyl 2-[hydroxy(pyridin-3-yl)methyl]prop-2-enoate involves its interaction with specific molecular targets. The hydroxy group and the ester moiety can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of certain proteins, influencing their function and leading to various biological effects .
Comparison with Similar Compounds
- Methyl 2-[hydroxy(pyridin-2-yl)methyl]prop-2-enoate
- 3-Hydroxy-2-methylpyridine
- Piritrexim
Comparison: Methyl 2-[hydroxy(pyridin-3-yl)methyl]prop-2-enoate is unique due to the specific position of the hydroxy group on the pyridine ring. This positional difference can significantly influence the compound’s reactivity and interactions with biological targets. Compared to its analogues, this compound may exhibit distinct pharmacological properties and chemical behavior .
Properties
IUPAC Name |
methyl 2-[hydroxy(pyridin-3-yl)methyl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(10(13)14-2)9(12)8-4-3-5-11-6-8/h3-6,9,12H,1H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGCYNLCSWXUTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)C(C1=CN=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(pyridin-2-yloxy)benzamide](/img/structure/B2784036.png)
![2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2784037.png)

![1-((1H-Benzo[d]imidazol-1-yl)methyl)cyclohexan-1-ol](/img/structure/B2784041.png)
![6-fluoro-1-propyl-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one](/img/structure/B2784047.png)


![N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,5-dimethylbenzamide](/img/structure/B2784051.png)

![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-2,6,8-trimethylquinoline-4-carboxamide](/img/structure/B2784053.png)
![2-(2-Chloro-6-fluorophenyl)-N-[(2,5-dimethylfuran-3-YL)methyl]acetamide](/img/structure/B2784054.png)


![4-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2784058.png)
